molecular formula C26H21FN4O2 B10865334 2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

Cat. No.: B10865334
M. Wt: 440.5 g/mol
InChI Key: RHPPHEKNEIPSSG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is a complex heterocyclic compound. This compound features a unique combination of fluorophenyl, dimethyl, phenyl, and chromeno-triazolo-pyrimidine moieties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one involves multiple stepsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The triazolo[1,5-c]pyrimidine scaffold plays a crucial role in binding to the active site of CDK2, thereby blocking its activity .

Comparison with Similar Compounds

Similar compounds include other triazolo[1,5-c]pyrimidine derivatives, such as:

The uniqueness of 2-(4-fluorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H21FN4O2

Molecular Weight

440.5 g/mol

IUPAC Name

13-(4-fluorophenyl)-5,5-dimethyl-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one

InChI

InChI=1S/C26H21FN4O2/c1-26(2)12-18(32)21-19(13-26)33-25-22(20(21)15-6-4-3-5-7-15)24-29-23(30-31(24)14-28-25)16-8-10-17(27)11-9-16/h3-11,14,20H,12-13H2,1-2H3

InChI Key

RHPPHEKNEIPSSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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